molecular formula C20H28O3 B1246924 Lambertiainc Acid

Lambertiainc Acid

Cat. No.: B1246924
M. Wt: 316.4 g/mol
InChI Key: ZQHJXKYYELWEOK-CUDHKJQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lambertiainc Acid is a natural product found in Agathis macrophylla, Sciadopitys verticillata, and other organisms with data available.

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20-/m0/s1

InChI Key

ZQHJXKYYELWEOK-CUDHKJQZSA-N

SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O

Synonyms

lambertian acid
lambertianic acid

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Lambertiainc Acid, and how can researchers optimize yield while minimizing impurities?

  • Methodological Answer : Begin by reviewing established protocols for similar carboxylic acid derivatives, then adapt reaction conditions (e.g., temperature, solvent polarity, catalyst load) using Design of Experiments (DoE) principles. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity with HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) . For yield optimization, employ response surface methodology to identify critical variables. Always characterize final products using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

  • Methodological Answer : Conduct systematic analyses:

  • Solubility : Use shake-flask method in buffers (pH 1–12) and common organic solvents.
  • Stability : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • Thermal Behavior : Differential scanning calorimetry (DSC) to identify melting points and polymorphic forms.
    Tabulate data with mean ± SD (n=3) and include raw spectra in supplementary materials .

Q. What spectroscopic techniques are most reliable for confirming the identity of this compound in complex mixtures?

  • Methodological Answer : Combine orthogonal methods:

  • IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid O–H stretch ~2500–3300 cm1^{-1}).
  • NMR : Use 1H^1H-13C^{13}C HSQC to resolve overlapping signals in crowded regions.
  • LC-MS/MS : For trace analysis, employ MRM transitions with isotope-labeled internal standards.
    Cross-validate findings against synthetic controls and reference databases (e.g., SciFinder) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate if discrepancies arise from assay conditions (e.g., serum concentration, passage number) or compound stability.
  • Dose-Response Curves : Generate IC50_{50} values in ≥3 independent replicates, using nonlinear regression (GraphPad Prism).
  • Meta-Analysis : Apply random-effects models to aggregate published data, accounting for heterogeneity (e.g., I2^2 statistic) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways.

Q. What computational strategies are effective for predicting this compound’s metabolic fate and potential toxicity?

  • Methodological Answer :

  • In Silico Tools : Utilize SwissADME for bioavailability predictions and admetSAR for toxicity endpoints.
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) with GROMACS.
  • QSAR Models : Train on curated datasets (ChEMBL) to predict reactive metabolites. Validate with in vitro hepatocyte assays .

Q. How should researchers design experiments to investigate this compound’s ecological impact, such as biodegradation in soil?

  • Methodological Answer :

  • Microcosm Studies : Incubate soil samples (sterile vs. non-sterile) with 14C^{14}C-labeled this compound. Track mineralization via scintillation counting.
  • Metagenomics : Extract soil DNA post-incubation, sequence 16S rRNA, and correlate degradation rates with microbial diversity (QIIME2 pipeline).
  • Statistical Models : Use ANOVA with post-hoc Tukey tests to compare half-lives across soil types .

Data Presentation and Reproducibility Guidelines

  • Tables :

    ParameterCondition ACondition BCondition C
    Yield (%)62 ± 378 ± 255 ± 4
    Purity (HPLC, %)98.599.297.8
    Example data table comparing synthetic conditions
  • Figures : Include chromatograms with baseline resolution (R > 1.5) and NMR spectra with integration values. Annotate key peaks and provide acquisition parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lambertiainc Acid
Reactant of Route 2
Lambertiainc Acid

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